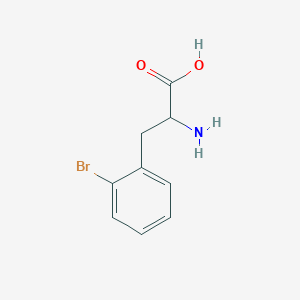
2-Amino-3-(2-bromophenyl)propanoic acid
Vue d'ensemble
Description
2-Amino-3-(2-bromophenyl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Amino-3-(2-bromophenyl)propanoic acid, also known as a brominated derivative of phenylalanine, is an organic compound with significant implications in pharmacology and medicinal chemistry. Its unique structure, characterized by a brominated phenyl group attached to a propanoic acid backbone, positions it as a potential candidate for various biological applications, particularly in drug development.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities relevant to pharmacology:
- Ion Channel Inhibition : The compound has been identified as an inhibitor of certain ion channels, which play critical roles in cellular signaling and function. This inhibition suggests potential therapeutic applications in conditions where ion channel modulation is beneficial.
- Receptor Ligand : It acts as a ligand for specific receptors, indicating its involvement in neurotransmission and other physiological processes. This property may enhance its utility in neurological research and drug design.
- Potential in Drug Development : Due to its structural features, it may serve as a building block for synthesizing more complex molecules used in medicinal chemistry, particularly non-steroidal anti-inflammatory drugs (NSAIDs) .
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with similar compounds:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 2-Amino-3-(4-bromophenyl)propanoic acid | Similar amino acid structure with para-bromine substitution | Potentially different biological activity due to para position |
| 2-Amino-2-(3-bromophenyl)propanoic acid | Bromine at a different position on the phenyl ring | May exhibit distinct reactivity patterns |
| 3-(2-bromophenyl)propionic acid | Lacks amino group; simpler structure | Primarily used in industrial applications |
This table illustrates how variations in bromine positioning and functional groups can significantly influence the chemical properties and biological activities of these compounds .
Case Studies and Research Findings
Although extensive literature specific to this compound is scarce, related studies provide insights into its potential applications:
- Neurotransmitter Systems : Research on similar compounds suggests that derivatives like this compound may interact with neurotransmitter systems, potentially influencing conditions such as depression or anxiety .
- Pharmacological Applications : Studies have indicated that amino acids and their derivatives can modulate various signaling pathways including MAPK/ERK and PI3K/Akt/mTOR pathways, which are crucial in cancer biology and metabolic regulation .
Propriétés
IUPAC Name |
2-amino-3-(2-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVLNTLXEZDFHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















